molecular formula C18H27NO B291221 4-tert-butyl-N-cycloheptylbenzamide

4-tert-butyl-N-cycloheptylbenzamide

Cat. No.: B291221
M. Wt: 273.4 g/mol
InChI Key: ZDJZFSHDQDNOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-tert-Butyl-N-cycloheptylbenzamide is a synthetic benzamide derivative characterized by a tert-butyl group at the para position of the benzene ring and a cycloheptyl substituent on the amide nitrogen. The tert-butyl group imparts steric bulk and lipophilicity, while the cycloheptyl moiety introduces conformational flexibility due to its seven-membered alicyclic structure.

Properties

Molecular Formula

C18H27NO

Molecular Weight

273.4 g/mol

IUPAC Name

4-tert-butyl-N-cycloheptylbenzamide

InChI

InChI=1S/C18H27NO/c1-18(2,3)15-12-10-14(11-13-15)17(20)19-16-8-6-4-5-7-9-16/h10-13,16H,4-9H2,1-3H3,(H,19,20)

InChI Key

ZDJZFSHDQDNOHM-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2CCCCCC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between 4-tert-butyl-N-cycloheptylbenzamide and its analogues:

Compound Name N-Substituent Molecular Formula Molar Mass (g/mol) Key Features
This compound Cycloheptyl C₁₈H₂₇NO 273.41 (calculated) Bulky, flexible alicyclic substituent
4-tert-Butyl-N-(4-methoxyphenyl)benzamide 4-Methoxyphenyl C₁₉H₂₃NO₂ 297.39 Electron-donating methoxy group
4-tert-Butyl-N-(4-chlorophenyl)benzamide 4-Chlorophenyl C₁₇H₁₈ClNO 287.78 Electron-withdrawing chloro substituent
4-tert-Butyl-N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide Heterocyclic thiadiazole C₂₁H₂₂FN₃OS 395.48 (calculated) Fluorinated heterocyclic moiety
4-tert-Butyl-N-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]benzamide Pyrazol-3-amine derivative C₂₁H₂₅N₃O₂ 351.45 Planar heteroaromatic substituent

Key Observations:

  • Electronic Effects : Substituents like methoxy (electron-donating) and chloro (electron-withdrawing) influence the amide’s resonance and hydrogen-bonding capacity, which may affect receptor binding .
  • Heterocyclic Modifications : Thiadiazole and pyrazole substituents introduce nitrogen-rich motifs, which are often associated with enhanced biological activity or coordination chemistry .

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